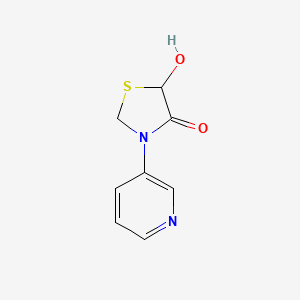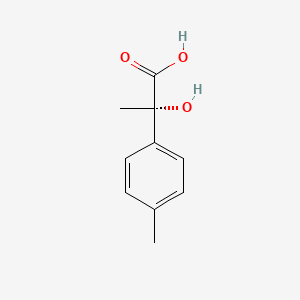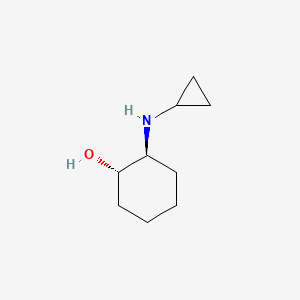![molecular formula C8H10N2O B574877 (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)méthanamine CAS No. 174469-07-9](/img/structure/B574877.png)
(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)méthanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine is a chemical compound with the molecular formula C8H10N2O.
Applications De Recherche Scientifique
(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine has diverse applications in scientific research:
Drug Discovery: It serves as a building block for the synthesis of potential pharmaceutical compounds.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential therapeutic properties and interactions with biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyridine derivative with a furan derivative in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors are often employed to achieve efficient large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, alcohols, and amines; often requires a catalyst or base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce the fully reduced amine derivative .
Mécanisme D'action
The mechanism of action of (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,3-Dihydrofuro[2,3-c]pyridine): Lacks the methanamine group but shares the core structure.
(2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine): Similar heterocyclic structure with different functional groups.
Uniqueness
(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine is unique due to its specific combination of the furo and pyridine rings with a methanamine group. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Propriétés
IUPAC Name |
2,3-dihydrofuro[2,3-c]pyridin-3-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-3-6-5-11-8-4-10-2-1-7(6)8/h1-2,4,6H,3,5,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBCAYWMCFSGNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=NC=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B574812.png)
![1,6-Diazabicyclo[5.2.0]nonane](/img/structure/B574813.png)

